molecular formula C11H14FN B1593281 3-(4-Fluorophenyl)piperidine CAS No. 676495-94-6

3-(4-Fluorophenyl)piperidine

Cat. No.: B1593281
CAS No.: 676495-94-6
M. Wt: 179.23 g/mol
InChI Key: NKQDGXBXNNRWPR-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)piperidine is an organic compound with the molecular formula C11H14FN It consists of a piperidine ring substituted with a 4-fluorophenyl group at the third position

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(4-Fluorophenyl)piperidine are not fully understood due to the lack of extensive research on this specific compound. Based on its structural similarity to other piperidine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve binding to active sites, allosteric modulation, or other types of molecular interactions .

Cellular Effects

Other piperidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported in the literature. Therefore, it is not possible to comment on any threshold effects, toxic or adverse effects at high doses .

Metabolic Pathways

Other piperidine derivatives have been shown to undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions .

Transport and Distribution

It is possible that it could interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The localization of a protein or compound can often be tied to its function, so determining the subcellular localization of this compound could provide valuable insights into its potential roles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Another method involves the cyclization of 4-fluorophenylacetonitrile with piperidine in the presence of a base such as sodium hydride. This reaction also proceeds under mild conditions and provides a straightforward route to the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-fluorophenyl)piperidin-4-one.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted phenylpiperidines with different functional groups.

Scientific Research Applications

3-(4-Fluorophenyl)piperidine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)piperidine: Similar structure but with the fluorophenyl group at a different position.

    3-(4-Chlorophenyl)piperidine: Similar structure with a chlorine atom instead of fluorine.

    3-(4-Methylphenyl)piperidine: Similar structure with a methyl group instead of fluorine.

Uniqueness

3-(4-Fluorophenyl)piperidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

3-(4-fluorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQDGXBXNNRWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647989
Record name 3-(4-Fluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676495-94-6
Record name 3-(4-Fluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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